molecular formula C9H8N2O2 B1297675 1-Methyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 20934-51-4

1-Methyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B1297675
CAS No.: 20934-51-4
M. Wt: 176.17 g/mol
InChI Key: ZJDLDFIDSAFPFG-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Methyl-1,4-dihydro-2,3-quinoxalinedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn can influence cellular processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDLDFIDSAFPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344946
Record name 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20934-51-4
Record name 1-Methyl-1,4-dihydro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Methyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Cheeseman (J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (3.23 g, 22.1 mmol) and N-methyl-1,2-diaminobenzene (332 mg, 2.72 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH. The gray brown solid was further dried under vacuum (0.1 torr, 25° C.) to give 274.3 mg (57.2%). A portion of this solid was further purified by recrystallization from 50 mL EtOH and treatment with activated charcoal to give fluffy pale yellow crystals which were collected by vacuum filtration and rinsed with cold EtOH to yield 104.9 mg. 1H NMR (d6 -DMSO) δ 3.50 (s, 3H, CH3), 7.16 (m, 3H, ArH), 7.36 (m, 1H, ArH), 12.01 (s, 1H, NH). EIMS 176 (M+, 52), 148 (33), 119 (100, bp).
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3.23 g
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332 mg
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[Compound]
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( 33 )
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Synthesis routes and methods II

Procedure details

A mixture of 12 g of 98% oxalylchloride in 19.5 ml of triethylamine and 50 ml of toluene was added dropwise to a stirred solution of 8.5 g of o-N-methylamino aniline in 80 ml of toluene. The resulting mixture was heated at reflux for one hour. The precipitate was washed with ether. The residue was stirred with water and filtered to give 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline.
Quantity
12 g
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19.5 mL
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50 mL
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8.5 g
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80 mL
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solvent
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Synthesis routes and methods III

Procedure details

1-Methyl-2(1H)-quinoxalinone (5.3 grams) was allowed to stand at room temperature for 72 hours in a mixture of 60 ml. of acetic acid and 35 ml. of 30 percent hydrogen peroxide. The product separated out as needles after 48 hours. After 72 hours, no starting material was detectable in the supernatant liquid by TLC (ethyl acetate). The product was separated and washed sequentially with water and with ethanol, m.p. 287°-289°C. It was then recrystallized from water, 287°-290°C. (literature: 286°-287°C, G. W. H. Cheeseman, J. Chem. Soc. 1804 (1955); 285°-286°C., G. W. H. Cheeseman, J. Chem. Soc. 1246 (1961)). NMR also confirmed the identity of the product.
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5.3 g
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